

What is the role of the CDFI Fund in supporting community development?

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An In-depth Technical Guide on the Role of the **CDFI** Fund in Supporting Community Development

Abstract

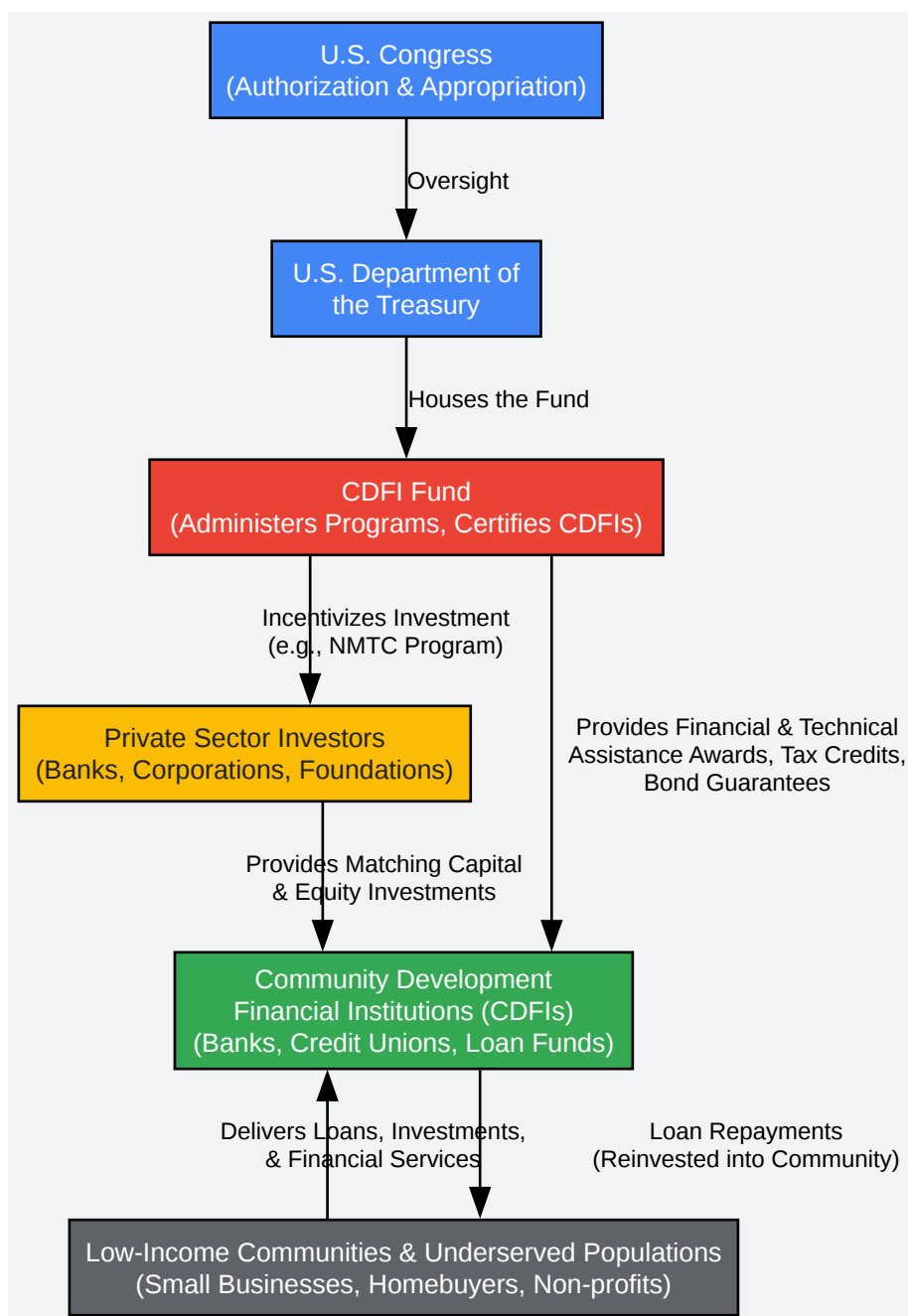
The Community Development Financial Institutions (**CDFI**) Fund, a division of the U.S. Department of the Treasury, plays a pivotal role in fostering economic growth and opportunity in the nation's most distressed urban and rural communities.[1][2] Established by the Riegle Community Development and Regulatory Improvement Act of 1994, the **CDFI** Fund's primary mission is to expand economic opportunity for underserved people and communities by supporting the growth and capacity of a national network of community development lenders, investors, and financial service providers.[3][4] This is achieved through a series of specialized programs that inject federal resources alongside private sector capital into mission-driven financial institutions known as Community Development Financial Institutions (**CDFIs**).[2][5] These institutions, in turn, provide essential financial products and services, such as mortgage financing, small business loans, and technical assistance, to populations and areas that lack access to mainstream finance.[3][6] This guide provides a technical overview of the **CDFI** Fund's operational framework, its core programs, quantitative impact, and the methodologies used to evaluate its contributions to community development.

The CDFI Fund Ecosystem and Operational Framework

The **CDFI** Fund operates as a public-private partnership model designed to leverage federal investment to attract significantly larger amounts of private capital into low-income communities.^{[5][7]} The central purpose of the enabling legislation, The Community Development Banking and Financial Institutions Act of 1994, was to create the Fund to promote economic revitalization by investing in and assisting **CDFIs**.^[8]

A Community Development Financial Institution (**CDFI**) is a specialized financial institution that has a primary mission of community development and provides financial products and services to underserved markets and populations.^{[5][6]} To be eligible for many of the **CDFI** Fund's programs, an organization must be certified as a **CDFI**.^[9] This certification is granted to a range of financial entities, including banks, credit unions, non-profit loan funds, and venture capital funds, that have demonstrated a commitment to serving economically distressed communities.^{[3][6]} As of winter 2025, there were 1,432 Treasury-certified **CDFIs**.^[1]

The operational framework involves the **CDFI** Fund providing resources through competitive awards to certified **CDFIs**. These **CDFIs** then use this capital to finance affordable housing, small businesses, community facilities, and provide financial education, thereby creating jobs and revitalizing neighborhoods.^[10]



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Figure 1: The **CDFI** Fund's operational ecosystem.

Core Programs and Funding Mechanisms

The **CDFI** Fund administers a suite of programs, each designed to address specific needs within distressed communities through different financial mechanisms.^{[1][11]} Awards are typically granted through a competitive application process.^[9]

- **CDFI Program:** This is the Fund's foundational program, providing two main types of awards.
[3]
 - **Financial Assistance (FA):** Provides capital in the form of loans, grants, and equity investments that **CDFIs** can use for lending capital, loan loss reserves, or other operational needs.[1][12] FA awards require a dollar-for-dollar match with non-federal funds, effectively doubling the impact of the federal investment.[12]
 - **Technical Assistance (TA):** Offers grants to help certified and emerging **CDFIs** build their organizational capacity, which can include staff training, technology upgrades, or hiring consultants.[1][9]
- **New Markets Tax Credit (NMTC) Program:** Authorized in 2000, this program is designed to stimulate private investment in low-income communities.[1] It provides tax credits to individual and corporate investors in exchange for making equity investments in certified Community Development Entities (CDEs), which then use those funds to invest in local businesses and revitalization projects.[1][13]
- **Capital Magnet Fund (CMF):** Provides competitive grants to **CDFIs** and non-profit housing organizations to finance the development, preservation, and rehabilitation of affordable housing and related economic development activities.[1][11]
- **Bank Enterprise Award (BEA) Program:** This program offers monetary awards to FDIC-insured depository institutions that demonstrably increase their investments in **CDFIs** or their lending and service activities in economically distressed communities.[9][11]
- **CDFI Bond Guarantee Program:** Authorized in 2010, this program empowers the Treasury Department to guarantee bonds issued by **CDFIs**. [1] This guarantee provides **CDFIs** with access to substantial long-term, fixed-rate capital that is often unavailable through other sources, enabling them to scale their lending and investment activities.[1][11]
- **Specialized Initiatives:** The **CDFI** Fund also manages targeted programs, including the Native American **CDFI** Assistance (NACA) Program to support economic self-determination in Native Communities, the Small Dollar Loan (SDL) Program to provide alternatives to predatory lending, and the Healthy Food Financing Initiative (HFFI) to combat food deserts.
[1][3][5][11]

Quantitative Data and Impact Analysis

The impact of the **CDFI** Fund is tracked through extensive data collection, revealing significant financial leverage and community-level outcomes. The tables below summarize key quantitative data from recent fiscal years.

Table 1: **CDFI** Fund Program Demand and Awards (Fiscal Year 2024)^[14]

Program	Funds Requested	Funds Awarded/Available
Bank Enterprise Award (BEA) Program	\$101.5 million	\$40.1 million
Capital Magnet Fund (CMF)	\$1.1 billion	\$246.4 million
CDFI Bond Guarantee Program	\$673.0 million	\$498.0 million
CDFI Program - Base (FA & TA)	\$1.1 billion	\$329.7 million
New Markets Tax Credit (NMTC) Program	\$14.7 billion	\$5.0 billion
Small Dollar Loan (SDL) Program	\$33.5 million	\$18.0 million

| Native American **CDFI** Assistance (NACA) | \$65.1 million | \$51.0 million |

Table 2: Reported Outcomes from **CDFI** Program Awardees

Outcome Metric	Fiscal Year 2022 ^[7]	Fiscal Year 2024 ^[12] ^[15]
Total Loans & Investments Originated	> \$38 billion	> \$24 billion
Businesses Financed	> 100,000	> 109,000

| Affordable Housing Units Financed | Not specified | > 45,000 |

Table 3: Investment Leverage Ratios for Select Programs

Program	Leverage Ratio (Private to Federal)	Source
Capital Magnet Fund (CMF)	Nearly \$30 for every \$1	[1]
New Markets Tax Credit (NMTC) Program	\$8 for every \$1	[7]

| General Programs | At least \$8 for every \$1 [\[7\]](#) |

Methodologies for Programmatic Evaluation

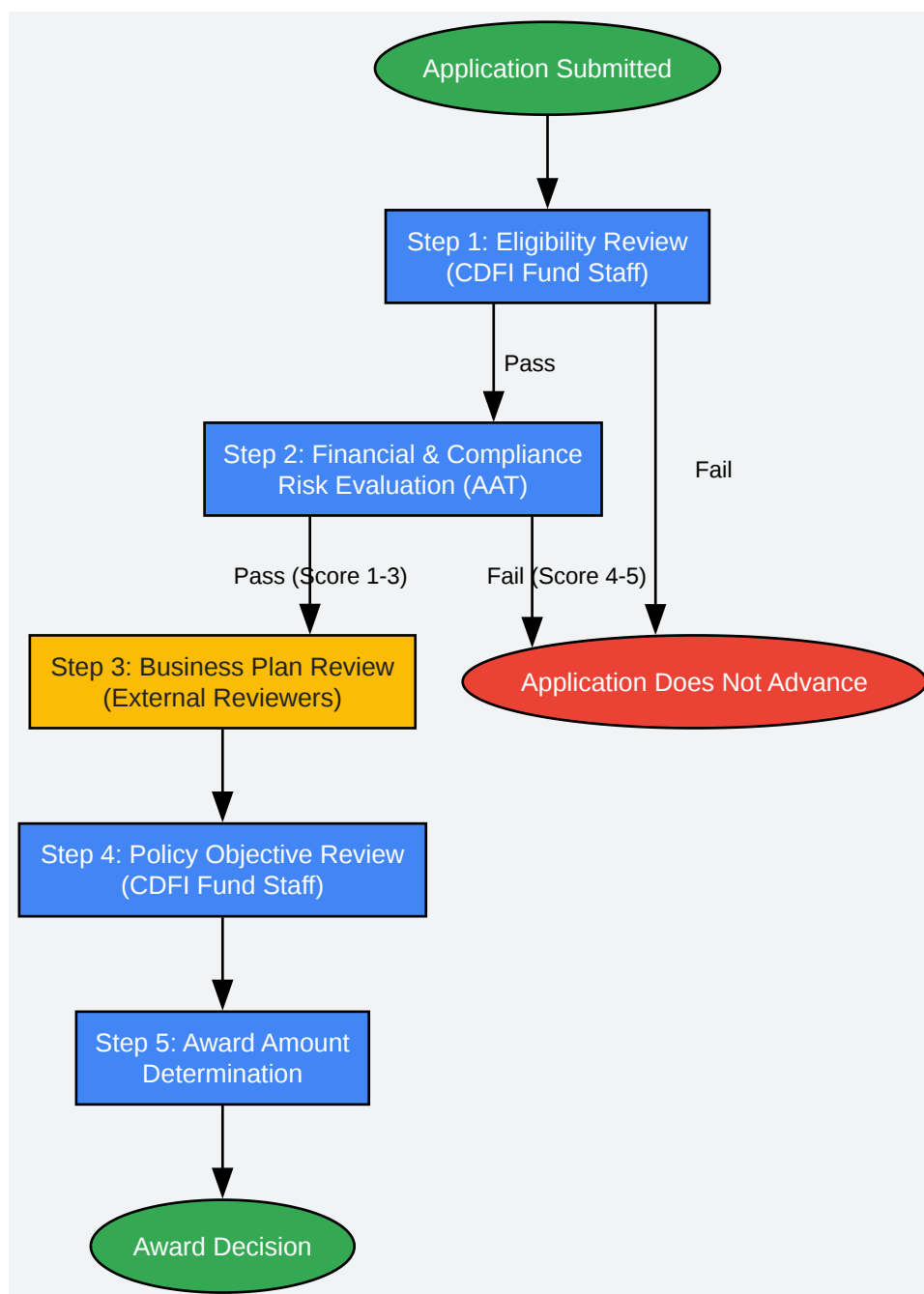
The **CDFI** Fund employs rigorous, multi-stage protocols to evaluate applicants for funding and to monitor the performance and impact of its awardees. These methodologies are designed to ensure that federal resources are allocated effectively and generate measurable community development outcomes.

Experimental Protocol: Base-Financial Assistance (FA) Application Evaluation

The evaluation process for the core **CDFI** Program's Base-FA awards is a structured, five-step protocol designed to assess an applicant's financial health, operational capacity, and potential for community impact.[\[16\]](#)

- Step 1: Eligibility Review: **CDFI** Fund staff conduct an initial screening to ensure the application meets all statutory and regulatory requirements as outlined in the Notice of Funds Availability (NOFA).[\[16\]](#)
- Step 2: Financial Analysis and Compliance Risk Evaluation: Using an internal Application Assessment Tool (AAT), the Fund assesses the applicant's financial safety and soundness. [\[16\]](#) This step produces composite scores for financial health and compliance risk. An applicant must receive a score of 1, 2, or 3 (on a 5-point scale) to advance.[\[16\]](#)

- Step 3: Business Plan Review: External, non-federal reviewers with expertise in community development finance evaluate the applicant's business plan.[\[16\]](#) This review assesses the soundness of the applicant's strategy, its market analysis, and its projected community impact.
- Step 4: Policy Objective Review: **CDFI** Fund staff conduct a final review to measure the application against key policy objectives.[\[16\]](#) This includes evaluating the economic distress of the communities served, the opportunities created to alleviate that distress, and the extent of collaboration with community partners.[\[16\]](#)
- Step 5: Award Amount Determination: Based on the outcomes of the preceding steps, **CDFI** Fund staff determine the final award amount.[\[16\]](#)



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Figure 2: Base-FA application evaluation workflow.

Protocol for Performance and Impact Measurement

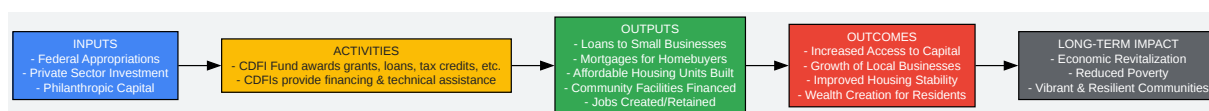
Evaluating the long-term community impact of **CDFIs** presents methodological challenges due to the diversity of institutions and the difficulty of attributing specific outcomes directly to a

single intervention.[17] However, the **CDFI** Fund utilizes a standardized data collection protocol to monitor performance.

- Annual Certification and Data Collection Report (ACR): Certified **CDFIs** are required to submit an ACR to the Fund annually.[5] This report is the primary tool for ensuring awardees adhere to their mission and for tracking the deployment of capital.
- Data Collection Metrics: The ACR collects a wide range of quantitative data. Financial performance is measured using metrics similar to those used for traditional banks, such as capital adequacy, asset quality, and earnings.[17] Social impact is primarily measured through outputs, including:
 - The number and dollar amount of loans closed.
 - The number of jobs created or retained.
 - The number of affordable housing units constructed or preserved.[17]
- Challenges and Limitations: The industry recognizes that simply counting outputs does not fully capture long-term outcomes or systemic impact.[17] Issues such as a lack of standardized definitions for impact metrics and the high cost of sophisticated evaluation techniques remain significant challenges for many **CDFIs**.[17][18]

Logical Framework: The CDFI Fund's Theory of Change

The underlying logic of the **CDFI** Fund's intervention can be visualized as a signaling pathway or theory of change. This model illustrates how initial inputs are transformed into activities, outputs, and ultimately, the desired long-term community outcomes.



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Figure 3: The **CDFI** Fund's theory of change pathway.

Conclusion

The **CDFI** Fund serves as a critical catalyst for community development by strategically deploying federal resources to build the capacity and financial strength of a national network of **CDFIs**. Through a diverse portfolio of programs, it incentivizes private investment in economically distressed areas, leading to measurable outputs such as new businesses, jobs, and affordable housing. While challenges in measuring long-term, systemic impact remain, the Fund's rigorous evaluation protocols for grant selection and its standardized data collection on awardee performance provide a robust framework for ensuring accountability and effectiveness. The public-private partnership model championed by the **CDFI** Fund continues to be a vital mechanism for fostering economic equity and opportunity in communities that have been historically underserved by traditional financial institutions.

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